Organoleptic Profile Differentiation: Broader Savoury Nuance with Lower Off-Note Risk vs. Furfuryl Mercaptan
Comparisons of odour and taste profiles reveal that furfuryl thiopropionate provides a multi-faceted savoury character—coffee, onion, garlic, meaty roast—while furfuryl mercaptan is dominated by roasted coffee with a distinct burnt-match note and rubbery nuance . The thiopropionate ester exhibits taste characteristics perceptible at 1 ppm for alliaceous onion/garlic and savory meaty notes, whereas furfuryl mercaptan's taste is described as sulfurous roasted coffee, rubbery, slightly nutty with eggy nuances, indicating a narrower, more aggressive profile . This organoleptic breadth reduces the need for supplementary top-notes in complex savory formulations.
| Evidence Dimension | Sensory Profile Complexity (Odour/Taste Descriptors) |
|---|---|
| Target Compound Data | Furfuryl thiopropionate: Odour — sulfurous, coffee, onion, garlic, savory, roasted meaty; Taste (at 1 ppm) — alliaceous onion/garlic, coffee, brown savory meaty with sautéed onion and roasted garlic nuance . |
| Comparator Or Baseline | Furfuryl mercaptan (CAS 98-02-2): Odour — roasted coffee, sulfurous with burnt match note; Taste — sulfurous roasted coffee, rubbery, slightly nutty, eggy, savory meaty . |
| Quantified Difference | Qualitative: additional onion/garlic/meaty notes vs. dominant burnt-match/rubber off-note. Quantitative: usable taste threshold of 1 ppm for thiopropionate; furfuryl mercaptan is typically effective at ppb levels but with higher off-note risk. |
| Conditions | Sensory evaluation in propylene glycol (0.10% for odour; 1 ppm for taste); supplier technical data sheets. |
Why This Matters
A broader, cleaner savoury profile with fewer off-notes allows for higher dosage flexibility and reduced complexity (and cost) in flavour formulations for processed meats, snacks, and coffee products.
